molecular formula C30H34N2O10 B13427513 Carvedilol N'-beta-D-Glucuronide

Carvedilol N'-beta-D-Glucuronide

Cat. No.: B13427513
M. Wt: 582.6 g/mol
InChI Key: ZQZHJYJNGJEIGF-MGBYVDSNSA-N
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Description

Carvedilol N'-beta-D-Glucuronide (CAS: 216973-69-2) is a major metabolite of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity used to treat hypertension and congestive heart failure . Its molecular formula is C30H34N2O10 (molecular weight: 582.6 g/mol), characterized by glucuronic acid conjugation at the secondary amine group of the parent drug . This N-glucuronidation enhances water solubility, facilitating renal excretion and modulating pharmacological activity. Unlike Carvedilol, the glucuronide metabolite lacks direct β-blocking effects but may contribute to the drug’s overall pharmacokinetic profile .

Properties

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1

InChI Key

ZQZHJYJNGJEIGF-MGBYVDSNSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Microsomal Glucuronidation Using Human Liver Microsomes (HLMs)

The primary biological pathway for the formation of Carvedilol N'-beta-D-Glucuronide is the glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. Studies using human liver microsomes (HLMs) have identified two major carvedilol glucuronide metabolites, including this compound, formed stereoselectively from carvedilol enantiomers.

  • Enzymes involved : UGT1A1, UGT2B4, and UGT2B7 are the key isoforms catalyzing glucuronidation. UGT2B4 and UGT2B7 primarily form the glucuronide G1 (N'-beta-D-Glucuronide), whereas UGT1A1 and UGT2B4 catalyze formation of another glucuronide G2.

  • Methodology : Incubation of carvedilol with HLMs in the presence of UDP-glucuronic acid (UDPGA) as a cofactor at physiological pH and temperature (37°C). After incubation, the reaction is terminated by heating, followed by centrifugation to remove proteins. The supernatant is analyzed by HPLC-MS/MS to identify and quantify glucuronide metabolites.

  • Hydrolysis confirmation : The glucuronides are confirmed by β-glucuronidase hydrolysis, which cleaves the glucuronic acid moiety, regenerating carvedilol, verified by chromatographic analysis.

  • Kinetic parameters :

Parameter (S)-Carvedilol (R)-Carvedilol
Km (micromol/L) 118 ± 44 24 ± 7
Vmax (pmol/min/mg) 2500 ± 833 953 ± 399

These values indicate stereoselective glucuronidation favoring the (R)-enantiomer.

Recombinant UGT Isoform Assays

Recombinant expression systems for UGT1A1, UGT2B4, and UGT2B7 have been used to characterize their specific roles in carvedilol glucuronidation. Enzyme kinetic studies show:

  • Comparable Km values for glucuronidation of carvedilol by these isoforms (22.1–55.1 μM).
  • Vmax values are lower in recombinant enzymes compared to HLMs but confirm the isoform-specific formation of glucuronides.

This enzymatic preparation is valuable for producing this compound in vitro for research and analytical standards.

Chemical Synthesis and Purification of Carvedilol and Its Glucuronide

Synthesis of Carvedilol Precursor

While direct chemical synthesis of this compound is challenging due to the complexity of glucuronide conjugation, the parent compound carvedilol is synthesized industrially by nucleophilic substitution reactions:

  • Reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in solvents such as monochlorobenzene or monoglyme.
  • Control of reaction conditions minimizes impurities, particularly bis-derivatives, enhancing yield and purity.

Purification of Carvedilol

Purification steps involve crystallization and activated carbon treatment to remove impurities:

  • Crystallization from ethyl acetate at controlled temperatures (cooling to 0–10 °C with stirring for hours).
  • Use of activated carbon at 65–72 °C to adsorb impurities.
  • Drying under vacuum at 40 °C to obtain pharmacopoeial quality carvedilol with >98% purity and low bis-derivative content (1.2–1.5%).

Chemical Glucuronidation Approaches

Chemical synthesis of N-glucuronides like this compound is less common but can be achieved by:

  • Late-stage chemical glucuronidation using activated glucuronic acid derivatives under controlled conditions.
  • Microbial biotransformation employing liver microsomes or microbial enzymes to catalyze glucuronidation reactions.

These methods are often used to prepare small quantities of glucuronide metabolites for analytical standards and pharmacological studies.

Analytical Characterization and Data

Molecular and Structural Data

Property Data
Molecular Formula C30H34N2O10
Molecular Weight 582.6 g/mol
CAS Number 216973-70-5
IUPAC Name (2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILES COc1ccccc1OCCN(CC(O)COc2cccc3[nH]c4ccccc4c23)[C@@H]5OC@@HC(=O)O

HPLC-MS/MS Identification

  • This compound shows a protonated molecular ion [M+H]+ at m/z 583.5.
  • Fragment ion at m/z 407.4 corresponds to carvedilol after loss of glucuronic acid (176 amu).
  • Retention times for glucuronides in HPLC are approximately 7.37 and 8.21 minutes.

Enzymatic Hydrolysis Confirmation

  • β-glucuronidase treatment hydrolyzes glucuronides back to carvedilol within 2 hours at 37 °C.
  • This confirms the identity and stability of the glucuronide conjugates.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Enzymatic glucuronidation Incubation with HLMs or recombinant UGTs + UDPGA Stereoselective, biologically relevant Requires enzyme sources, limited scale
Chemical synthesis of carvedilol Nucleophilic substitution to prepare carvedilol precursor High purity, scalable Does not directly produce glucuronide
Chemical glucuronidation Late-stage glucuronidation using activated glucuronic acid derivatives Produces glucuronides for standards Complex chemistry, low yields
Microbial biotransformation Use of microbes or liver fractions to catalyze glucuronidation Efficient metabolite production Requires biocatalyst optimization

Chemical Reactions Analysis

Types of Reactions

Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and glucuronosyltransferase enzymes.

Major Products

The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .

Mechanism of Action

Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .

Comparison with Similar Compounds

Other Cholestatic Agents :

  • Estriol-16α-D-glucuronide (E316G) and testosterone-17β-D-glucuronide also inhibit bile flow but with lower potency than E217G .
  • Estradiol-3-sulfate-17β-D-glucuronide , a metabolite of E217G, paradoxically increases bile flow (choleretic effect), highlighting structure-activity divergences .

Mutagenicity and Environmental Impact

Sulfamethoxazole beta-D-glucuronide is a mutagenic transformation product with increased certainty of mutagenic activity compared to its parent drug .

Comparative Data Table

Compound Conjugation Site Molecular Weight (g/mol) Biological Activity Key References
Carvedilol N'-β-D-Glucuronide Amine (N-glucuronide) 582.6 Non-cholestatic; renal excretion
Estradiol-17β-D-glucuronide D-ring (O-glucuronide) 464.4 Potent cholestasis in mammals
Sulfamethoxazole β-D-glucuronide Aromatic hydroxyl (O-glucuronide) 471.4 Mutagenic transformation product
Indoxyl-β-D-glucuronide Indole (O-glucuronide) 355.3 Diagnostic reagent for β-glucuronidase
1-Salicylate glucuronide Phenolic (O-glucuronide) 344.3 Hydrolytically labile metabolite

Q & A

Q. What synthetic strategies are commonly employed to produce Carvedilol N'-beta-D-Glucuronide?

The synthesis typically involves glucuronidation via phase-transfer catalysis (PTC) and protective group chemistry. For example, methyl esters of acetylated glucuronic acid derivatives are reacted with carvedilol intermediates in methylene chloride under basic conditions (e.g., NaOH) with tetraalkylammonium salts as PTCs . Post-reaction deprotection (e.g., hydrolysis with barium methoxide) yields the final product. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products .

Q. How is the structural identity of this compound validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. Key NMR signals include uronate CH protons (δ ~3.3–3.6 ppm), anomeric protons (δ ~4.5 ppm, J = 8 Hz), and aromatic indole protons (δ ~6.8–7.0 ppm) . High-resolution MS confirms molecular weight and isotopic patterns, while elemental analysis validates purity .

Q. What enzymatic assays are used to study the hydrolysis of this compound?

Beta-glucuronidase enzymes (e.g., from E. coli) are incubated with the glucuronide in buffered solutions (pH 6.8–7.4) at 37°C. Hydrolysis is monitored via HPLC or LC-MS to quantify liberated carvedilol. Controls with enzyme inhibitors (e.g., D-saccharic acid 1,4-lactone) confirm specificity .

Advanced Research Questions

Q. How can researchers optimize low yields in glucuronidation reactions?

Low yields (e.g., ~15% in retinyl glucuronide synthesis ) are addressed by:

  • Catalyst selection : Tetrabutylammonium salts enhance phase-transfer efficiency .
  • Protection/deprotection strategies : Acetyl groups on glucuronic acid improve reactivity; selective hydrolysis avoids over-degradation .
  • Reaction monitoring : Real-time LC-MS identifies intermediates for timely quenching .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix effects (e.g., plasma proteins) and isomer interference require:

  • Chromatographic separation : Reverse-phase HPLC with C18 columns and acetonitrile/ammonium formate gradients .
  • Validation protocols : Linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%) must meet FDA guidelines .
  • Internal standards : Deuterated analogs (e.g., O-Desmethyl Carvedilol-d5 glucuronide) correct for ion suppression in MS .

Q. How do isotopic labels improve pharmacokinetic studies of this compound?

Deuterated or ¹³C-labeled glucuronides enable precise tracing via LC-MS/MS. For example, Carvedilol-d5 glucuronide allows differentiation from endogenous metabolites in mass spectra, facilitating accurate AUC calculations and tissue distribution studies .

Q. How can discrepancies between in vitro and in vivo metabolite quantification be resolved?

Discrepancies often stem from enzyme variability (e.g., UGT isoforms) or compartmental differences. Strategies include:

  • Intersystem extrapolation factors (ISEF) : Adjust in vitro UGT activity data using hepatocyte-specific expression levels .
  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporates tissue-specific metabolism and blood flow rates .

Data Contradiction and Methodological Pitfalls

Q. How should researchers address conflicting reports on Carvedilol glucuronide stability?

Stability varies with pH, temperature, and matrix. To reconcile

  • Standardize conditions : Use consistent buffers (e.g., phosphate vs. Tris) and storage temperatures (-80°C vs. -20°C) .
  • Accelerated degradation studies : Assess Arrhenius kinetics to predict shelf-life under diverse conditions .

Q. What are common pitfalls in enzymatic hydrolysis assays for glucuronides?

  • Non-specific hydrolysis : Use enzyme inhibitors (e.g., D-saccharic acid 1,4-lactone) to confirm beta-glucuronidase specificity .
  • Incomplete reaction : Optimize enzyme-to-substrate ratios and incubation times via pilot LC-MS runs .

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